molecular formula C18H14ClNO2 B2692243 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid CAS No. 588677-31-0

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2692243
CAS No.: 588677-31-0
M. Wt: 311.77
InChI Key: MQNCXJXGAMXROS-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C18H14ClNO2. This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of the quinoline ring system in its structure contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-ethylphenylamine with 8-chloroquinoline-4-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 8-Chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid, known for its antimalarial properties.

    8-Chloroquinoline: A simpler derivative with similar chemical properties but less complex biological activity.

    4-Ethylphenylquinoline: Another derivative with different substitution patterns on the quinoline ring.

Uniqueness

This compound is unique due to the presence of both the chloro and ethylphenyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents allows for a broader range of applications compared to its simpler analogs .

Properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-6-8-12(9-7-11)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNCXJXGAMXROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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